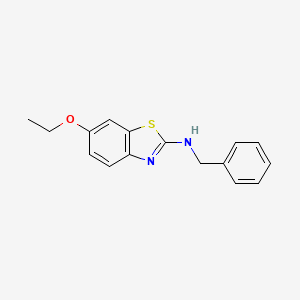

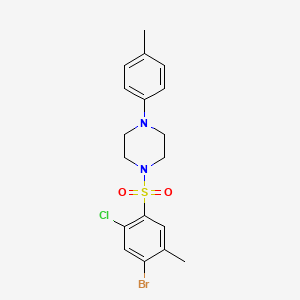

2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. The papers provided discuss various sulfonyl and piperazine derivatives, which are often explored for their antimicrobial and therapeutic properties. These compounds are characterized by the presence of a sulfonyl group attached to a phenyl ring and a piperazine moiety, which is a common feature in medicinal chemistry due to its versatility in drug design .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions where different sulfonyl chlorides react with amines or piperazine derivatives. For instance, in one study, substituted benzhydryl chlorides were treated with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides . Another study involved the reaction of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines, which were then further reacted to create the desired derivatives . These methods highlight the importance of sulfonyl chlorides as key intermediates in the synthesis of sulfonyl-containing compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as 1H-NMR, IR, and elemental analysis . These analytical methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of the sulfonyl group and the piperazine ring are crucial for the biological activity of these molecules, and their positions and substitutions on the aromatic rings can significantly influence the compound's properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of carbon-sulfur and carbon-nitrogen bonds. The use of sulfonyl chlorides as electrophiles in nucleophilic substitution reactions is a common theme . The reactivity of these compounds can be further manipulated through the introduction of different substituents on the aromatic rings, which can lead to a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogens, such as bromine and chlorine, can increase the density and molecular weight of the compounds. The sulfonyl group is known to improve the solubility of these compounds in polar solvents, which is beneficial for their biological application. The piperazine ring can act as a hydrogen bond donor or acceptor, which can affect the compound's interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Potential

- 5-HT6R Antagonist for Alzheimer's Disease Treatment: A derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), is studied as a potent, selective 5-HT6 receptor antagonist, showing promise in Alzheimer's disease treatment due to its ability to enhance acetylcholine levels in the hippocampus when combined with other drugs (Nirogi et al., 2017).

Anticancer Research

- Anticancer Potential of Piperazine Derivatives: The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show potential as anticancer agents. Compounds in this series demonstrate low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).

Antibacterial Properties

- Synthesis of Antibacterial Piperazine Derivatives: 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives exhibit notable antibacterial activities against various bacterial strains, showcasing their potential as therapeutic agents (Wu Qi, 2014).

Chemoinformatic Insights

- Exploration as Therapeutic Agents for Alzheimer's Disease: Multifunctional amides synthesized from derivatives show moderate enzyme inhibitory potentials, indicating potential as therapeutic agents for Alzheimer's disease. Hemolytic activity and chemoinformatic properties were also evaluated to ascertain cytotoxicity and drug-likeness (Hassan et al., 2018).

Potential CNS Agents

- Neuroleptic-like Activity of Piperazinyl Derivatives: A class of 3-phenyl-2-piperazinyl-5H-1-benzazepines demonstrates potential neuroleptic-like activity, suggesting their use as central nervous system agents. Some derivatives in this class showed potent anticonvulsant effects (Hino et al., 1988).

Eigenschaften

IUPAC Name |

(Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOGVEKKODODNU-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)